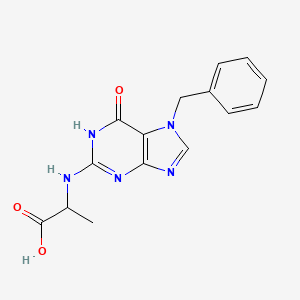
N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alanine, also known as BzAla-adenine, is a modified amino acid that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.
Mechanism of Action
The mechanism of action of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in purine metabolism. Specifically, N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee has been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the breakdown of purine nucleotides. This inhibition leads to an accumulation of purine nucleotides, which can have various effects on cellular processes.
Biochemical and Physiological Effects
N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with their ability to synthesize DNA. Additionally, N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee has been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee is its high purity and stability, which makes it a reliable reagent for biochemical experiments. Additionally, its antiviral and antibacterial properties make it a valuable tool for studying the mechanisms of viral and bacterial infections. However, one limitation of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee. One area of interest is the development of new drugs based on N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee, particularly for the treatment of viral and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee and its effects on cellular processes. Finally, there is potential for the use of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee as a diagnostic tool for certain diseases, such as purine metabolism disorders.
Conclusion
In conclusion, N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee is a modified amino acid with significant potential for applications in drug development and biochemical research. Its high purity and stability make it a reliable reagent for experiments, and its antiviral and antibacterial properties make it a valuable tool for studying infectious diseases. Further research is needed to fully understand the mechanism of action of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee involves the reaction of adenine with benzyl bromide and alanine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee. This method has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee has been extensively studied for its potential applications in drug development and biochemical research. It has been shown to have antiviral and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, N-(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)alaninee has been used as a substrate for enzymes involved in purine metabolism, providing insights into the biochemical pathways involved in this process.
properties
IUPAC Name |
2-[(7-benzyl-6-oxo-1H-purin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9(14(22)23)17-15-18-12-11(13(21)19-15)20(8-16-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,22,23)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBAFVRFSULYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

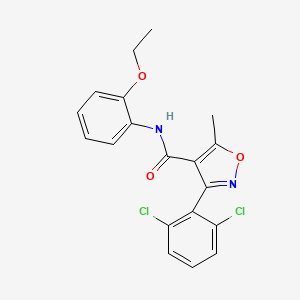
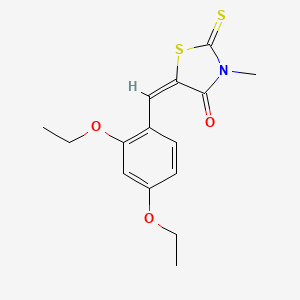
![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)

![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)

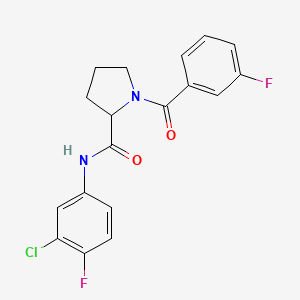
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6098584.png)

![2-amino-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098600.png)
![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)
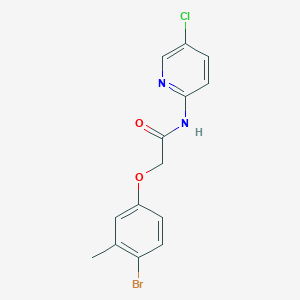
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6098625.png)